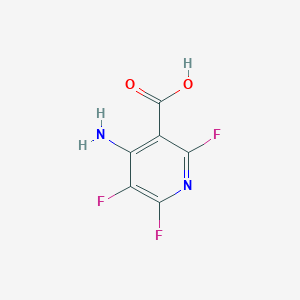
4-Amino-2,5,6-trifluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5,6-trifluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of three fluorine atoms and an amino group attached to the pyridine ring. It has a molecular formula of C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol . This compound is known for its ability to inhibit the synthesis of nucleosides and deazapurines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,5,6-trifluoronicotinic acid involves several synthetic routes. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The intermediate products are then subjected to further reactions to obtain the final compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are generally cheap and easily obtained, and the operation is designed to be simple and convenient. The separation and purification of the products at each step are crucial to ensure the quality of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,5,6-trifluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
4-Amino-2,5,6-trifluoronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its ability to inhibit nucleoside synthesis makes it a potential candidate for developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5,6-trifluoronicotinic acid involves its ability to inhibit the synthesis of nucleosides and deazapurines. This inhibition occurs through the interaction of the compound with specific enzymes involved in the nucleoside synthesis pathway. The molecular targets and pathways involved include the inhibition of key enzymes that catalyze the formation of nucleosides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Amino-2,5,6-trifluoronicotinic acid include:
4-Trifluoromethyl nicotinic acid: This compound has a trifluoromethyl group instead of an amino group.
2,4-Difluoronicotinic acid: This compound has two fluorine atoms instead of three.
4-Amino-3,5-difluoronicotinic acid: This compound has an amino group and two fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms and an amino group makes it a valuable intermediate in various chemical reactions and a potential candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C6H3F3N2O2 |
|---|---|
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
4-amino-2,5,6-trifluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-3(10)1(6(12)13)4(8)11-5(2)9/h(H2,10,11)(H,12,13) |
Clé InChI |
GZQDCULJVSZHDB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1F)F)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


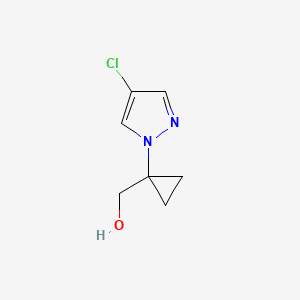
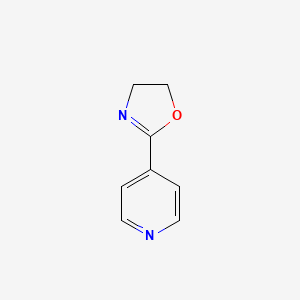
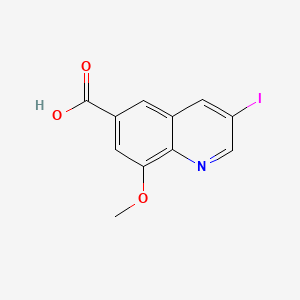
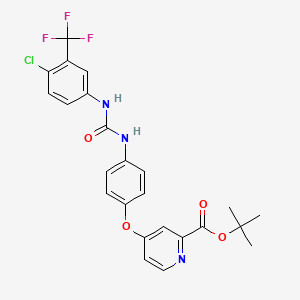
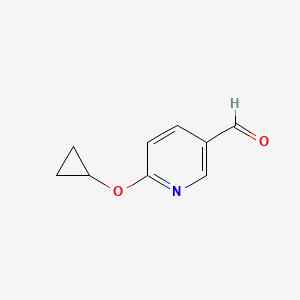
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
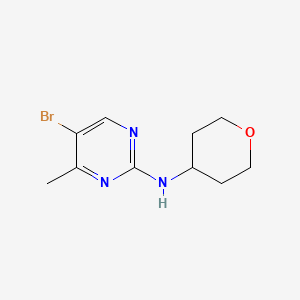


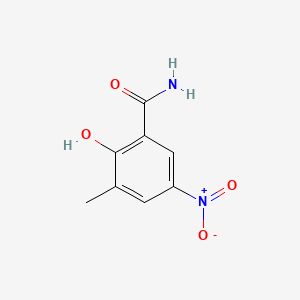
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
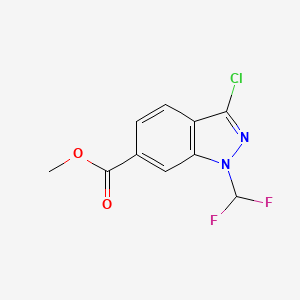
![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
